

# 2-Bromo-3-methylpentanoic acid CAS number and structure

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## Compound of Interest

Compound Name: 2-Bromo-3-methylpentanoic acid

Cat. No.: B1597287

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An In-depth Technical Guide to **2-Bromo-3-methylpentanoic Acid**: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Bromo-3-methylpentanoic acid** is a chiral  $\alpha$ -halogenated carboxylic acid that serves as a versatile building block in organic synthesis.<sup>[1]</sup> Its structure, featuring a bromine atom at the alpha position to the carboxyl group, makes it a reactive intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).<sup>[1]</sup> This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via the Hell-Volhard-Zelinsky (HVZ) reaction, and a discussion of its current and potential applications in research and drug development.

## Chemical Structure and Identification

The chemical structure of **2-Bromo-3-methylpentanoic acid** is characterized by a pentanoic acid backbone with a methyl group at the 3-position and a bromine atom at the 2-position. The presence of two chiral centers at positions 2 and 3 gives rise to four possible stereoisomers.

Chemical Structure:

SMILES: CCC(C)C(Br)C(=O)O

InChI:InChI=1S/C6H11BrO2/c1-3-4(2)5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of **2-Bromo-3-methylpentanoic acid** is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference
CAS Number	42880-22-8	[2]
Molecular Formula	C6H11BrO2	[2]
Molecular Weight	195.056 g/mol	[2]
Appearance	Colorless oily liquid	[2]
Boiling Point	240.5 °C at 760 mmHg	[2]
Density	1.432 g/cm <sup>3</sup>	[2]
Refractive Index	1.485	[2]
Flash Point	99.3 °C	[2]
Storage Temperature	2-8°C	[2]

## Synthesis via Hell-Volhard-Zelinsky (HVZ) Reaction

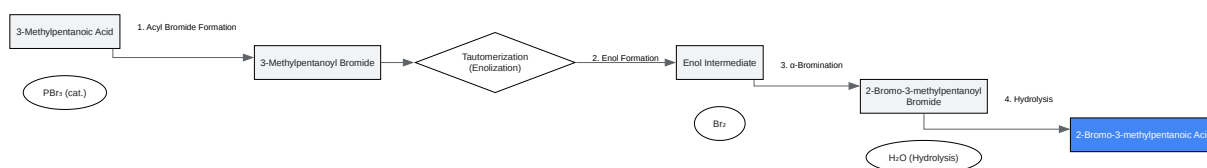
The primary synthetic route to **2-Bromo-3-methylpentanoic acid** is the Hell-Volhard-Zelinsky (HVZ) reaction.[1] This reaction involves the  $\alpha$ -bromination of a carboxylic acid using bromine and a catalytic amount of phosphorus tribromide (PBr<sub>3</sub>).

## Reaction Mechanism

The HVZ reaction proceeds through several key steps:

- **Formation of Acyl Bromide:** The carboxylic acid reacts with PBr<sub>3</sub> to form the corresponding acyl bromide.

- Enolization: The acyl bromide tautomerizes to its enol form.
- $\alpha$ -Bromination: The enol reacts with bromine at the  $\alpha$ -position to form the  $\alpha$ -bromo acyl bromide.
- Hydrolysis: The  $\alpha$ -bromo acyl bromide is hydrolyzed to yield the final product, **2-Bromo-3-methylpentanoic acid**.



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Caption: Hell-Volhard-Zelinsky (HVZ) reaction workflow for the synthesis of **2-Bromo-3-methylpentanoic acid**.

## Detailed Experimental Protocol

The following protocol is adapted from established procedures for the Hell-Volhard-Zelinsky reaction.

### Materials:

- 3-Methylpentanoic acid
- Red phosphorus
- Bromine ( $\text{Br}_2$ )
- Water ( $\text{H}_2\text{O}$ )

- Diethyl ether
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Equipment:

- Three-neck round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 3-methylpentanoic acid and a catalytic amount of red phosphorus.
- **Addition of Bromine:** Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic and should be controlled by the rate of addition.
- **Reaction:** After the addition is complete, heat the mixture to 80-90°C and maintain it at this temperature until the reaction is complete, as indicated by the disappearance of the red color of bromine.
- **Work-up:** Cool the reaction mixture to room temperature and slowly add water to hydrolyze the intermediate acyl bromide.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

- **Washing:** Wash the organic layer with a saturated solution of sodium bisulfite to remove any unreacted bromine, followed by a wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude **2-Bromo-3-methylpentanoic acid** by vacuum distillation.

## Applications in Research and Drug Development

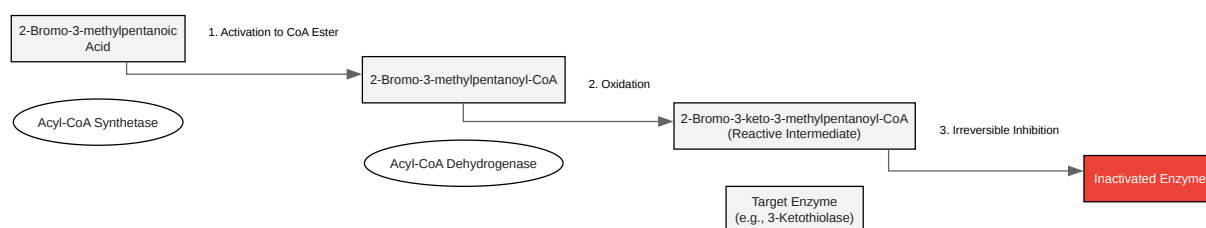
**2-Bromo-3-methylpentanoic acid** is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals.<sup>[1]</sup>

### Synthetic Intermediate

The primary application of this compound is as a precursor for introducing the 3-methylpentanoyl moiety with a handle for further functionalization at the 2-position. The bromine atom can be readily displaced by a variety of nucleophiles to introduce new functional groups, making it a key building block in multi-step syntheses. A notable example is its use in the synthesis of the sedative and hypnotic drug, bromisoval.<sup>[1]</sup>

### Potential as an Enzyme Inhibitor

Alpha-bromo carboxylic acids are known to act as inhibitors of various enzymes.<sup>[1]</sup> While specific studies on **2-Bromo-3-methylpentanoic acid** are limited, its structural similarity to other known enzyme inhibitors, such as 2-bromooctanoate, suggests a potential mechanism of action. 2-Bromooctanoate has been shown to be a potent irreversible inhibitor of 3-ketothiolase, an enzyme involved in fatty acid  $\beta$ -oxidation. The proposed mechanism involves the enzymatic conversion of the  $\alpha$ -bromo acid to its coenzyme A (CoA) derivative, followed by oxidation to the highly reactive  $\alpha$ -bromo- $\beta$ -ketoacyl-CoA, which then alkylates an active site residue of the enzyme.



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Caption: Proposed mechanism of enzyme inhibition by **2-Bromo-3-methylpentanoic acid**.

## Safety and Handling

**2-Bromo-3-methylpentanoic acid** is a corrosive and lachrymatory substance. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

## Conclusion

**2-Bromo-3-methylpentanoic acid** is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its synthesis via the Hell-Volhard-Zelinsky reaction is a well-established and reliable method. While its primary current use is as a building block for more complex molecules, its potential as an enzyme inhibitor warrants further investigation. This guide provides a solid foundation for researchers and drug development professionals working with this compound.

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## References

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- 2. lookchem.com [lookchem.com]
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